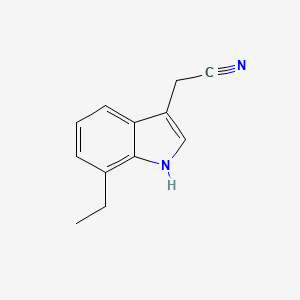
2-(7-ethyl-1H-indol-3-yl)acetonitrile
Übersicht
Beschreibung
“2-(7-ethyl-1H-indol-3-yl)acetonitrile” is a compound with the molecular formula C12H12N2. It is a derivative of indole, a versatile and common nitrogen-based heterocyclic scaffold that is frequently used in the synthesis of various organic compounds .
Molecular Structure Analysis
The highest occupied molecular orbitals (HOMOs), lowest unoccupied molecular orbitals (LUMOs), and band gaps of similar compounds have been explored to understand their electronic and optical properties . The HOMO is often localized mainly on the substituted imidazole and phenyl ring, while the LUMO is mainly centered on the phenyl ring and 2-(1H-indol-3-yl)acetonitrile units .Physical And Chemical Properties Analysis
Fluorophores based on 2-(1H-indol-3-yl)acetonitrile exhibit high fluorescence quantum yield and good thermal stability . They are considered excellent candidates for OLED applications .Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Indolines : A study by Jiang and Yan (2016) describes the synthesis of functionalized 3-{1-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indol-3-yl}indolin-2-ones using a three-component reaction. This process involves tryptamine, dimedone, and 3-phenacylideneoxindoles in acetonitrile, highlighting the compound's utility in organic synthesis (Jiang & Yan, 2016).
Oxidation Studies : Research by Morales-Ríos et al. (1993) investigated the oxidation of 1,3-disubstituted indole derivatives, including those related to 2-(7-ethyl-1H-indol-3-yl)acetonitrile. This study revealed the formation of functionalized 2-hydroxyindolenines, contributing to the understanding of indole chemistry (Morales-Ríos et al., 1993).
Conversion to Acetonitrile Derivatives : Aksenov et al. (2021) focused on converting 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles. Their work presented a solution to transform byproduct indoles into target acetonitrile molecules, demonstrating the compound's potential in chemical transformations (Aksenov et al., 2021).
Nucleophilic Additions : Blechert and Wirth (1991) reported on the nucleophilic additions to acceptor-substituted 2-vinylindoles, leading to functionalized 2-substituted indoles. Their study indicates the applicability of 2-(7-ethyl-1H-indol-3-yl)acetonitrile in synthesizing heterocycles and alkaloids (Blechert & Wirth, 1991).
Antibacterial and Antifungal Properties : Reddy et al. (2011) synthesized 3-(1-(1H-indol-3-yl)-2-oxo-2-phenylethyl)indolin-2-one derivatives, which exhibited modest antibacterial and antifungal properties. This suggests potential biomedical applications of compounds related to 2-(7-ethyl-1H-indol-3-yl)acetonitrile (Reddy et al., 2011).
Biosynthesis of Plant Hormones : Kobayashi et al. (1993) explored the biosynthesis of the plant hormone indole-3-acetic acid from indole-3-acetonitrile, providing insights into the biological significance and potential agricultural applications of indole derivatives (Kobayashi et al., 1993).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(7-ethyl-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-9-4-3-5-11-10(6-7-13)8-14-12(9)11/h3-5,8,14H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFLKAMEECHDAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-ethyl-1H-indol-3-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



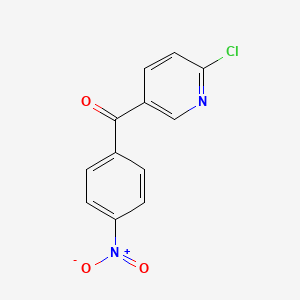
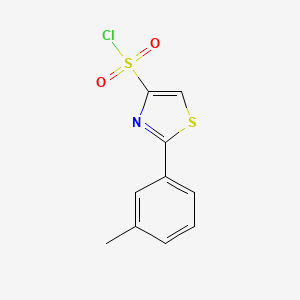
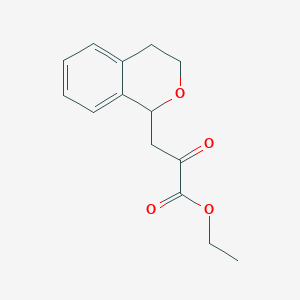
![2-chloro-N-{[4-(morpholin-4-ylmethyl)phenyl]methyl}propanamide hydrochloride](/img/structure/B1421893.png)
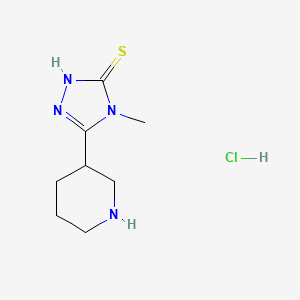
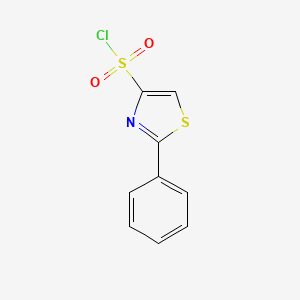
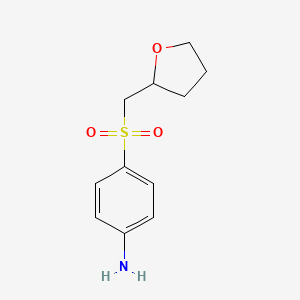
![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1421899.png)
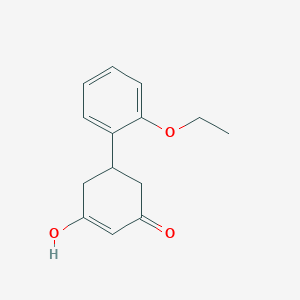
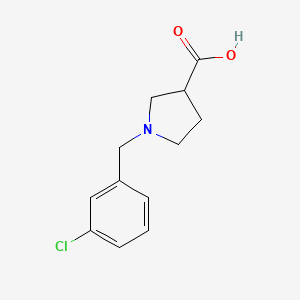
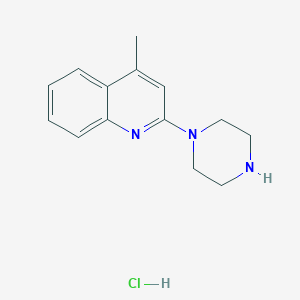
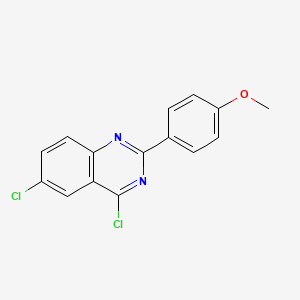
![2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1421910.png)
![3-[(1R)-1-hydroxyethyl]benzonitrile](/img/structure/B1421911.png)